Galioside

Catalog No.
S16083654
CAS No.
54712-59-3
M.F
C17H24O11
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galioside

CAS Number

54712-59-3

Product Name

Galioside

IUPAC Name

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

XJMPAUZQVRGFRE-DUMNYRKASA-N

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Galioside is a natural product found in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.

Galioside is a naturally occurring compound classified as an iridoid glycoside, with the chemical formula C17H24O11C_{17}H_{24}O_{11} and a unique structural profile. It was first identified in the Morinda genus, particularly from the roots of Morinda officinalis . Iridoid glycosides are known for their diverse biological activities and are often found in various plant species, contributing to their medicinal properties.

The chemical reactivity of galioside primarily involves glycosylation reactions, where it can act as both a glycosyl donor and acceptor. This dual functionality is significant in synthetic organic chemistry, allowing for the construction of complex glycosidic linkages that are essential in forming oligosaccharides and polysaccharides . The formation of these linkages typically requires activation through various reagents, which can influence the stereochemistry and yield of the resulting products.

Galioside exhibits a range of biological activities that underline its pharmacological significance. Research indicates that it possesses anti-inflammatory, antioxidant, and hepatoprotective properties . Specifically, it has been shown to ameliorate oxidative stress in liver cells and may play a role in protecting against liver damage caused by various toxins . Additionally, galioside's potential as an antidiabetic agent has been explored, suggesting its ability to modulate glucose metabolism and improve insulin sensitivity.

The synthesis of galioside can be approached through several methods:

  • Natural Extraction: Galioside can be isolated from plant sources such as Morinda officinalis using solvent extraction techniques.
  • Chemical Synthesis: Synthetic pathways may involve glycosylation reactions, where different glycosyl donors are coupled with acceptors under controlled conditions to form galioside .
  • Biotransformation: Enzymatic methods using specific glycosyltransferases can also be employed to produce galioside from simpler sugar precursors.

Each method has its advantages, with natural extraction being more straightforward but potentially less efficient than synthetic approaches.

Galioside finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, galioside is being investigated for potential therapeutic applications in treating liver diseases and metabolic disorders.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations aimed at reducing oxidative stress on skin cells.
  • Nutraceuticals: As a bioactive compound, galioside may be included in dietary supplements designed to enhance health through its protective effects on cellular functions.

Interaction studies involving galioside have focused on its ability to modulate biological pathways. For instance, research has highlighted its role in inhibiting inflammatory pathways and enhancing antioxidant defenses in liver cells . Furthermore, studies suggest that galioside may interact with various signaling molecules involved in glucose metabolism, indicating its potential utility in managing diabetes .

Galioside shares structural and functional similarities with other iridoid glycosides. Here are some comparable compounds:

Compound NameSource PlantKey Activities
GeniposideGardenia jasminoidesAnti-inflammatory, hepatoprotective
SecogaliosideGalium albumAntioxidant, anti-diabetic
LoganinCornus officinalisNeuroprotective, anti-inflammatory

Uniqueness of Galioside

Galioside is unique due to its specific structural features that confer distinct biological activities not fully replicated by other iridoid glycosides. Its potential protective effects against liver damage and its dual role as a glycosyl donor/acceptor further highlight its significance in both natural product chemistry and pharmacology.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

404.13186158 g/mol

Monoisotopic Mass

404.13186158 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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